molecular formula C12H16BF4N5O2 B1589400 Tdbtu CAS No. 125700-69-8

Tdbtu

Cat. No. B1589400
M. Wt: 349.09 g/mol
InChI Key: FOBCPCIJLQTYBT-UHFFFAOYSA-N
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Description

Tdbtu, or 2,3,4,4'-tetrabromodiphenyl ether, is a brominated flame retardant that is used in a variety of consumer products and industrial applications. It is a member of the polybrominated diphenyl ether (PBDE) family of flame retardants, which are used to reduce the flammability of materials. Tdbtu is used in a variety of applications, including plastics, textiles, and furniture. It is also used as an additive in paints and coatings.

Scientific Research Applications

  • Transdisciplinary Research in Neuroscience and Engineering

    • Transcranial direct current stimulation (tDCS) is an area where neuroscience, psychology, engineering, and medicine converge. This technique has potential applications in enhancing vigilance and attention, accelerating training, and supporting learning. The study emphasizes the need for ongoing research to understand the basic mechanisms of tDCS and optimize its applications (Giordano et al., 2017).
  • Transdisciplinary Research in University Settings

    • A study at Kyoto University highlighted the challenges in prioritizing transdisciplinary research (TDR) over monodisciplinary research. The study found that despite the interest in TDR, its implementation is often hindered by the scientific reward system based on disciplinary logic, particularly affecting junior scholars (Lauto et al., 2015).
  • Challenges in Adopting Transdisciplinary Research

    • Research in the field of land-use science indicates that while TDR is promoted for its potential to address complex “real-world problems,” its adoption and implementation vary widely. This disparity is partly due to a lack of conceptual knowledge and current academic structures limiting researchers' ability to adapt to TDR requirements (Zscheischler et al., 2017).
  • Measurement of Societal Effects in TDR Projects

    • A framework was developed to assess the societal effects of TDR processes, emphasizing the importance of measuring outputs, impacts, and outcomes. This model links outputs and outcomes of TDR processes through impacts, indicating an influence of TDR on stakeholders' decision-making capacity, especially via social network building and generation of action-relevant knowledge (Walter et al., 2007).

properties

IUPAC Name

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O2.BF4/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBCPCIJLQTYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447016
Record name TDBTU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tdbtu

CAS RN

125700-69-8
Record name TDBTU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
T Tedeschi, R Corradini, R Marchelli, A Pushl… - Tetrahedron …, 2002 - Elsevier
… The enantiomeric purity of the products decreased in the order: DEPBT>TDBTU>HBTU>HATU. The use of sym-collidine (TMP) as a base produced higher racemization than with DIEA. …
Number of citations: 40 www.sciencedirect.com
SY Han, YA Kim - Tetrahedron, 2004 - Elsevier
… ] 2 by using TDBTU as the peptide coupling reagent in a purity of >97% in a Kg-scale synthesis (Scheme 8). Other coupling reagents were not as effective as TDBTU. DIEA was more …
Number of citations: 104 www.sciencedirect.com
JB Sperry, CJ Minteer, JY Tao, R Johnson… - … Process Research & …, 2018 - ACS Publications
… As seen in Table 6, TDBTU (entry 1) underwent decomposition with a maximum rate of … This rate of pressure rise in the Pfizer ScanARC instrument would not classify TDBTU as a …
Number of citations: 78 pubs.acs.org
J Hiebl, H Baumgartner, I Bernwieser… - The Journal of …, 1999 - Wiley Online Library
… When TDBTU was evaluated in the presence of different bases it transpired that DIEA (entry 25, 1.09%) is superior to NMM (entry 27, 4.14%) and collidine (entry 28, 49.02%). …
Number of citations: 32 onlinelibrary.wiley.com
KL Dueholm, KH Petersen, DK Jensen… - Bioorganic & medicinal …, 1994 - Elsevier
… Experiments employing TDBTU alone or in the presence of DhbtOH led to significantly … the exception of the couplings involving 5 for which TDBTU was used in the presence of DIEA …
Number of citations: 126 www.sciencedirect.com
M Weinfeld - Journal of the American Oriental Society, 1973 - JSTOR
… Thus when Assurbanipal says about his vassals: tdbtu epussuniiti imgima,52 there is no justification for rendering it: "They forgot the treaty I made with them" but simply: "they forgot the …
Number of citations: 134 www.jstor.org
MA Bailén, R Chinchilla, DJ Dodsworth… - The Journal of Organic …, 1999 - academia.edu
Peptide coupling reagents have been important targets in the last 20 years. The common problems encountered in the amide synthesis are extensive racemization of the amino acid …
Number of citations: 56 www.academia.edu
P KVSRG, K Bharathi… - International Journal of …, 2011 - academia.edu
… (Z)-OBn]2 by using TDBTU as the peptide coupling reagent in a purity of .97% in a Kgscale synthesis. Other coupling reagents were not as effective as TDBTU.➢ HOAt-based reagents …
Number of citations: 32 www.academia.edu
WL Moran - Journal of Near Eastern Studies, 1963 - journals.uchicago.edu
… ABL, 584:6 rebels are said to have plotted against tdbtu, which can only refer in context to the treaty relationship (transgression of the oaths in lines 7 ff.). Perhaps tdbtu could be used …
Number of citations: 71 www.journals.uchicago.edu
JC Graham, A Trejo-Martin, ML Chilton… - Chemical research in …, 2022 - ACS Publications
Peptide couplers (also known as amide bond-forming reagents or coupling reagents) are broadly used in organic chemical syntheses, especially in the pharmaceutical industry. Yet, …
Number of citations: 21 pubs.acs.org

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